

Dehydrotrametenolic acid spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dehydrotrametenolic Acid

Cat. No.: B15566383 Get Quote

Dehydrotrametenolic Acid: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrotrametenolic acid is a lanostane-type triterpenoid isolated from medicinal fungi such as Poria cocos.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities. Research has demonstrated that lanostane triterpenoids from Poria cocos play a role in immunoregulatory activity.[3][4] Specifically, dehydrotrametenolic acid methyl ester, a derivative, has been shown to alleviate non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation.[5] This technical guide provides a comprehensive overview of the spectroscopic data for dehydrotrametenolic acid, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of **dehydrotrametenolic acid** relies heavily on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the elemental composition, while one- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework.



Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **dehydrotrametenolic acid**.

Table 1: Mass Spectrometry Data for **Dehydrotrametenolic Acid**

Parameter	Value	Source
Molecular Formula	C30H46O3	INVALID-LINK
Molecular Weight	454.7 g/mol	INVALID-LINK
Exact Mass	454.344695 Da	INVALID-LINK

The fragmentation pattern in mass spectrometry provides valuable information for structural confirmation. For triterpenoids, characteristic losses of small neutral molecules and specific cleavages of the ring system are often observed. While a detailed fragmentation pattern for **dehydrotrametenolic acid** is not readily available in the public domain, analysis of related lanostane triterpenoids can provide insights into expected fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure determination of complex organic molecules like **dehydrotrametenolic acid**. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Due to the lack of a publicly available, fully assigned NMR dataset for **dehydrotrametenolic acid**, the following tables present typical chemical shift ranges for key functional groups in related lanostane triterpenoids. This information can serve as a guide for the interpretation of experimentally acquired spectra.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Lanostane Triterpenoids



Proton	Chemical Shift (δ) ppm
Methyls (singlets)	0.6 - 1.3
Methylene and Methine (ring system)	1.0 - 2.5
H-3 (carbinol)	3.2 - 3.5
Olefinic protons	4.5 - 5.5

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Lanostane Triterpenoids

Carbon	Chemical Shift (δ) ppm
Methyls	15 - 30
Methylene and Methine (ring system)	20 - 60
C-3 (carbinol)	75 - 80
Olefinic carbons	115 - 150
Carboxyl	175 - 185

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the isolation and characterization of triterpenoids from fungal sources.

Isolation of Dehydrotrametenolic Acid

A general procedure for the isolation of lanostane-type triterpenoids from Poria cocos is as follows:

- Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable organic solvent, such as 75% ethanol, typically by refluxing for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[3]
- Partitioning: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of varying polarities (e.g., petroleum ether,



chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Chromatography: The fraction containing the triterpenoids (often the chloroform or ethyl
acetate fraction) is subjected to a series of chromatographic techniques for purification. This
typically involves column chromatography on silica gel, followed by further purification using
techniques like Sephadex LH-20 chromatography and preparative high-performance liquid
chromatography (HPLC) on a C18 column.[6]

Spectroscopic Analysis

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz for ¹H NMR).

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: A suite of NMR experiments is performed to fully elucidate the structure.
 This includes:
 - ¹H NMR: To determine the proton chemical shifts and coupling constants.
 - ¹³C NMR and DEPT: To identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbonproton correlations, which is crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.



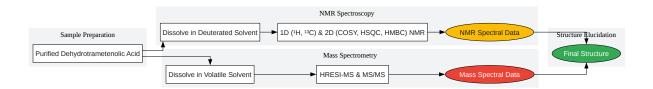
High-resolution mass spectrometry is essential for determining the accurate mass and elemental composition.

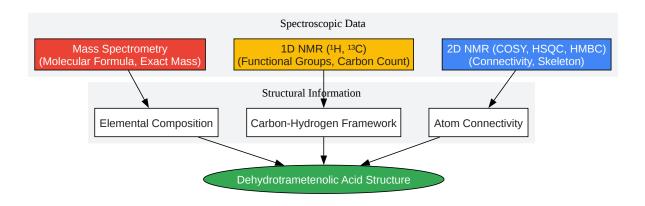
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol
 or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a
 liquid chromatography (LC) system.
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Lanostane-Type Triterpenes From Poria cocos Peels and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dehydrotrametenolic acid methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The isolation, identification and determination of dehydrotumulosic acid in Poria cocos -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydrotrametenolic acid spectroscopic data (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566383#dehydrotrametenolic-acid-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com